

Application Notes and Protocols for Solid-Phase Synthesis of N-Methyltaurine Derivatives

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Compound of Interest

Compound Name: **N-Methyltaurine**

Cat. No.: **B094454**

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These application notes provide a comprehensive protocol for the synthesis of **N-Methyltaurine** derivatives on a solid support. The methodology is based on established principles of solid-phase peptide synthesis (SPPS), incorporating specific steps for the introduction and modification of the **N-Methyltaurine** moiety. This approach allows for the systematic assembly of complex molecules with potential applications in therapeutics and diagnostics.

Introduction

N-Methyltaurine, an aminosulfonic acid, and its derivatives are of growing interest in medicinal chemistry due to their unique physicochemical properties.^[1] Solid-phase synthesis offers a robust and efficient platform for the preparation of libraries of these compounds for screening and development. The protocol outlined below describes a general workflow for the synthesis of a peptide containing an N-methylated amino acid, which serves as a representative example for the synthesis of **N-Methyltaurine** derivatives.

Experimental Protocols

The following protocols detail the steps for the solid-phase synthesis of a model **N-Methyltaurine**-containing peptide.

Resin Preparation and Swelling

The choice of resin is critical for successful solid-phase synthesis. For C-terminal peptide amides, Rink amide resin is a common choice.

- Procedure:
 - Place the desired amount of Rink amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
 - Add N,N-dimethylformamide (DMF) to swell the resin.
 - Gently agitate the resin for at least 30 minutes at room temperature.
 - After swelling, wash the resin three times with DMF to remove any impurities.

Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin to allow for the coupling of the first amino acid.

- Procedure:
 - Add a 20% solution of piperidine in DMF to the swollen resin.
 - React for 10-20 minutes at room temperature with agitation.
 - Drain the reaction vessel.
 - Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

The first Fmoc-protected amino acid is coupled to the deprotected resin.

- Procedure:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents) in DMF.
 - Add the activation mixture to the resin.

- React for 1-2 hours at room temperature with agitation.
- To ensure complete coupling, a monitoring test such as the Kaiser test can be performed.
- After the reaction is complete, wash the resin with DMF.

On-Resin N-Methylation

This three-step procedure is performed on the resin-bound peptide to introduce the N-methyl group.[2][3][4]

- Procedure:

- Sulfonylation (Amine Activation):
 - Treat the resin-bound peptide with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in dichloromethane (DCM) or N-methylpyrrolidone (NMP).
 - React for 15-30 minutes.
 - Wash the resin with DCM and DMF.
- Methylation:
 - Add a solution of dimethyl sulfate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[2][3]
 - React for 15-30 minutes.
 - Wash the resin with DMF.
- Desulfonylation (Removal of the Sulfonamide Group):
 - Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF.
 - React for 15-30 minutes.
 - Wash the resin thoroughly with DMF.

Chain Elongation

Repeat the Fmoc deprotection and amino acid coupling steps to elongate the peptide chain to the desired length.

Cleavage from Resin and Deprotection

The synthesized peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

- Procedure:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
 - Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

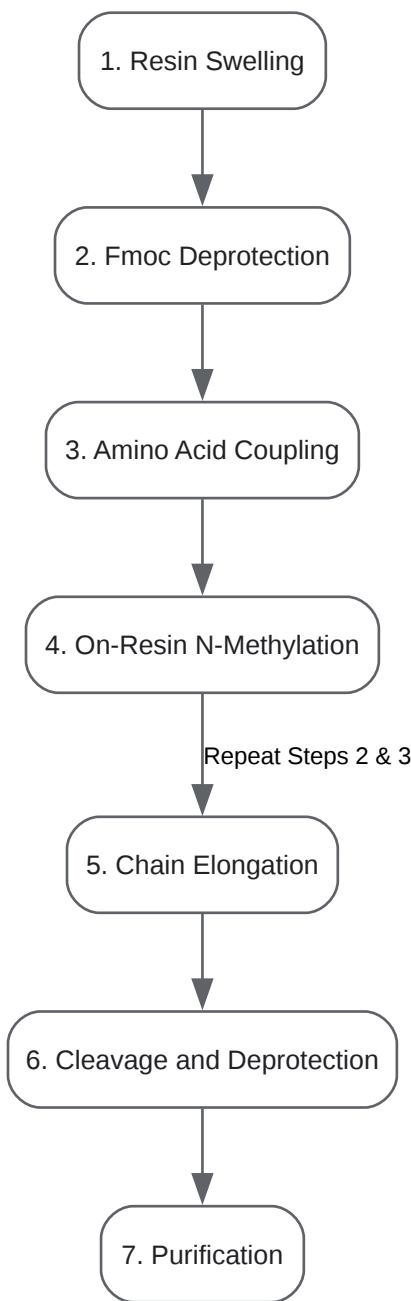
Data Presentation

The following table summarizes representative yields for key steps in the synthesis of **N-acyl-N-methyltaurine**, a related derivative, as reported in the literature.

Step	Product	Reported Yield	Reference
Acylation of Sodium Taurate	N-palmitoyl Sodium Taurate	80%	[5]
Methylation and Acidification	N-palmitoyl-N-methyl Taurine	90%	[5] [6] [7]

Visualizations

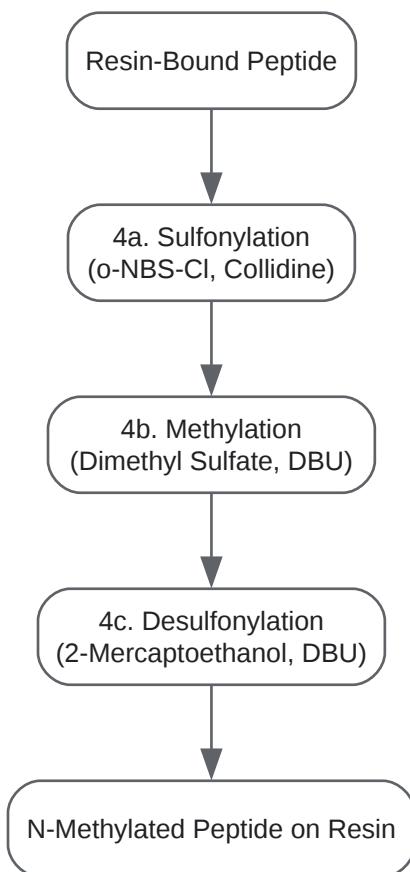
Workflow for Solid-Phase Synthesis of an N-Methylated Peptide



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Caption: General workflow for the solid-phase synthesis of N-methylated peptides.

Detailed Steps for On-Resin N-Methylation



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Caption: The three-step process for on-resin N-methylation of a peptide.

Conclusion

The protocol described provides a detailed framework for the solid-phase synthesis of **N-Methyltaurine** derivatives. By combining standard SPPS techniques with a specific on-resin N-methylation procedure, researchers can efficiently generate a variety of these promising compounds for further investigation. The modular nature of solid-phase synthesis is particularly amenable to the creation of compound libraries for structure-activity relationship studies.

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